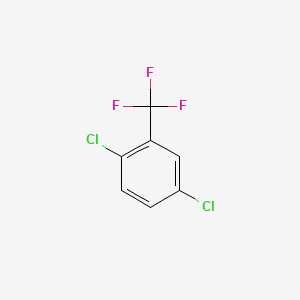

2,5-Dichlorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60712. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBYUWVMLBBEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059803 | |

| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-50-3 | |

| Record name | 1,4-Dichloro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 320-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorobenzotrifluoride (CAS No. 320-50-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-Dichlorobenzotrifluoride, a versatile fluorinated building block. From its fundamental physicochemical properties to its applications in advanced synthesis and its critical safety considerations, this document serves as an essential resource for professionals in the chemical and pharmaceutical sciences.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound, with the CAS number 320-50-3, is a halogenated aromatic compound.[1][2] Its structure, featuring a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, imparts unique chemical characteristics that are highly valuable in organic synthesis.[3]

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂F₃ | [3][4][5][6][7] |

| Molecular Weight | 215.00 g/mol | [5][6][7][8][9] |

| CAS Number | 320-50-3 | [1][2][6][7][8][9] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Density | 1.483 g/mL at 25 °C | [2][4][8][9] |

| Boiling Point | ~174.82 °C (estimate) | [4] |

| Flash Point | 76 °C / 168.8 °F (closed cup) | [1][8][9] |

| Refractive Index | n20/D 1.483 | [2][4][8][9] |

| InChI Key | DYBYUWVMLBBEMA-UHFFFAOYSA-N | [6][7][8][10] |

| SMILES | FC(F)(F)c1cc(Cl)ccc1Cl | [5][8] |

Calculated Thermodynamic and Partitioning Properties:

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -504.24 | kJ/mol | [5] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -602.78 | kJ/mol | [5] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.37 | kJ/mol | [5] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 39.80 | kJ/mol | [5] |

| Log10 of Water Solubility (log10WS) | -3.95 | mol/l | [5] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.012 | [5] |

Section 2: Synthesis and Reactivity

While specific, detailed industrial synthesis routes for this compound are often proprietary, analogous reactions provide insight into its probable manufacturing pathways. A common method for producing dichlorobenzotrifluorides involves the chlorination of a benzotrifluoride precursor. For instance, 3,4-Dichlorobenzotrifluoride can be synthesized by chlorinating 4-chlorobenzotrifluoride.[11] Another general approach involves the reaction of a dichlorobenzotrichloride with anhydrous hydrogen fluoride.[11]

The reactivity of this compound is largely dictated by the interplay of its substituents. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the chlorine atoms are deactivating but ortho-, para-directing. The positions of these groups influence the regioselectivity of further chemical transformations.

Section 3: Applications in Research and Industry

The unique electronic properties and steric hindrance provided by the trifluoromethyl group make this compound a valuable intermediate in several industrial and research applications.[3]

Key Application Areas:

-

Intermediate in Chemical Synthesis: It is a crucial building block in the synthesis of more complex fluorinated compounds, which are integral to the development of specialty chemicals and advanced materials.[3]

-

Pharmaceutical and Agrochemical Synthesis: The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates and agrochemicals.[3][12][13] This makes this compound a sought-after precursor in these fields.

-

Solvent Applications: Its ability to dissolve a wide array of organic compounds makes it an effective solvent in various reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.[3] Its high boiling point and low volatility are advantageous for high-temperature applications.[3]

-

Electronics Industry: This compound finds use in the manufacturing of high-performance polymers for electronic components that demand high thermal stability and chemical resistance.[3]

-

Analytical Standard: It has been utilized as an internal standard in quantitative analysis, for example, in the CW-NMR method for analyzing hexafluoropropylene/vinylidene fluoride copolymers.[2][8][9]

Workflow: Integration of this compound in a Hypothetical Drug Discovery Cascade

The following diagram illustrates a conceptual workflow where this compound could be employed as a starting material in a drug discovery program.

Caption: A conceptual workflow for drug discovery.

Section 4: Spectroscopic Characterization

Understanding the spectroscopic signature of this compound is crucial for reaction monitoring and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons, with chemical shifts and coupling patterns influenced by the chlorine and trifluoromethyl substituents.[10]

-

¹³C NMR: The carbon NMR spectrum would reveal distinct peaks for each unique carbon atom in the molecule, including the trifluoromethyl carbon.[14]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H, C-C (aromatic), C-Cl, and C-F bonds, providing a unique fingerprint for the molecule.[6]

-

Mass Spectrometry (MS): Mass spectral data, typically from electron ionization (EI), can be used to confirm the molecular weight and analyze fragmentation patterns, aiding in structural elucidation.[6][7]

Section 5: Safety, Handling, and Storage

This compound is classified as a corrosive and combustible material and requires careful handling to ensure laboratory safety.[8][9]

Hazard Identification:

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and water.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

-

Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[1]

Handling and Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][15]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][15]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][15]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist can be used to cool closed containers.[1][15]

-

Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[1][15]

Protocol: Standard Laboratory Handling of this compound

This protocol outlines the essential steps for the safe handling of this compound in a research laboratory setting.

1. Pre-Handling Assessment: 1.1. Review the Safety Data Sheet (SDS) thoroughly.[1] 1.2. Ensure a chemical fume hood is available and functioning correctly. 1.3. Locate and verify the functionality of the nearest safety shower and eyewash station.[1]

2. Personal Protective Equipment (PPE) Donning: 2.1. Wear a lab coat, ensuring it is fully buttoned. 2.2. Don appropriate chemical-resistant gloves (e.g., nitrile). 2.3. Wear safety goggles that provide a complete seal around the eyes.

3. Aliquoting and Dispensing: 3.1. Perform all manipulations of the chemical inside a certified chemical fume hood. 3.2. Use clean, dry glassware. 3.3. To prevent static discharge, ensure proper grounding of equipment where necessary.[1] 3.4. After dispensing, securely close the primary container.

4. Waste Disposal: 4.1. Dispose of waste in a designated, properly labeled hazardous waste container. 4.2. Do not mix with incompatible waste streams.

5. Emergency Procedures: 5.1. In case of a spill, immediately evacuate the area and alert others. 5.2. Use an inert absorbent material (e.g., sand, silica gel) for containment.[1][15] 5.3. For personal exposure, follow the first-aid measures outlined in the SDS.[1]

Section 6: Toxicological and Environmental Information

Environmental Precautions:

-

Prevent the substance from entering drains and waterways.

Section 7: Conclusion

This compound is a chemical of significant interest due to its utility as a building block in the synthesis of high-value products in the pharmaceutical, agrochemical, and materials science sectors. Its unique combination of a trifluoromethyl group and chlorine atoms on an aromatic ring provides a platform for a wide range of chemical transformations. A thorough understanding of its properties, reactivity, and safety protocols is paramount for its effective and safe utilization in research and development.

References

-

This compound - ChemBK. (2024-04-10). Retrieved from [Link]

-

Chemical Properties of this compound (CAS 320-50-3) - Cheméo. Retrieved from [Link]

-

This compound - the NIST WebBook. Retrieved from [Link]

-

This compound - the NIST WebBook. Retrieved from [Link]

-

Chem 351 F14 Final : Spectroscopy. Retrieved from [Link]

-

This compound - the NIST WebBook. Retrieved from [Link]

-

3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem. Retrieved from [Link]

-

This compound (C7H3Cl2F3) - PubChemLite. Retrieved from [Link]

- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Abstract for TOX-14 - National Toxicology Program - NIH. (2025-06-06). Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | 320-50-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound 98 320-50-3 [sigmaaldrich.com]

- 9. This compound 98 320-50-3 [sigmaaldrich.com]

- 10. This compound(320-50-3) 1H NMR spectrum [chemicalbook.com]

- 11. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jelsciences.com [jelsciences.com]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 15. fishersci.com [fishersci.com]

- 16. Abstract for TOX-14 [ntp.niehs.nih.gov]

An In-depth Technical Guide to 2,5-Dichlorobenzotrifluoride: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of 2,5-Dichlorobenzotrifluoride (DCBTF), a pivotal fluorinated building block in modern chemical synthesis. Tailored for researchers, chemists, and professionals in drug development and material science, this document delves into the core chemical properties, reactivity profile, and strategic applications of this versatile compound. Our focus is on the causality behind its utility, offering field-proven insights to support your research and development endeavors.

Core Chemical Identity and Physicochemical Profile

This compound, also known as 1,4-dichloro-2-(trifluoromethyl)benzene, is an aromatic organic compound distinguished by a benzene ring substituted with two chlorine atoms and a trifluoromethyl (-CF3) group.[1][2][3] This unique combination of substituents imparts significant chemical stability and specific reactivity, making it a valuable intermediate.[4]

The trifluoromethyl group is a powerful electron-withdrawing group, which profoundly influences the electronic properties of the aromatic ring. This, coupled with the deactivating, ortho-para directing nature of the chlorine atoms, dictates the compound's behavior in chemical reactions.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for experimental design, safety assessments, and process optimization.

| Property | Value | Source(s) |

| CAS Number | 320-50-3 | [1][2][3][5][6] |

| Molecular Formula | C₇H₃Cl₂F₃ | [1][2][3][6] |

| Molecular Weight | 215.00 g/mol | [1][2][3][5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Density | 1.483 g/mL at 25 °C | [5][8][9] |

| Boiling Point | 172 °C | [9] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [5][7] |

| Refractive Index (n20/D) | 1.483 | [5][8] |

| Solubility | Insoluble in water; soluble in organic solvents.[10][11] | |

| Vapor Density | No information available | [7][12] |

| Vapor Pressure | No information available | [7][12] |

Reactivity and Mechanistic Insights

The reactivity of the this compound ring is governed by the interplay of its substituents. The trifluoromethyl group is a strong deactivating group via induction, while the chlorine atoms are deactivating via induction but weakly directing to ortho and para positions through resonance.

Given the positions of the substituents, the most likely sites for electrophilic aromatic substitution are the C4 and C6 positions. The strong deactivation from the -CF3 group means that forcing conditions (e.g., strong acids, high temperatures) are often required for such reactions. This inherent stability is advantageous, allowing the molecule to be carried through multi-step syntheses without degradation.[4]

Logical Flow: Role as a Chemical Intermediate

The primary value of this compound lies in its function as a stable, yet reactive, intermediate for creating more complex molecules, particularly in the agrochemical and pharmaceutical industries.[4][13]

Caption: Synthetic pathways originating from this compound.

Synthesis and Manufacturing Considerations

While this guide focuses on properties, understanding the synthesis of related compounds provides context. For instance, dichlorobenzotrifluorides can be produced by reacting the corresponding dichlorobenzotrichloride with anhydrous hydrogen fluoride.[10] Another method involves the direct chlorination of a p-chlorobenzotrifluoride precursor.[11] The purification of the final product is typically achieved through vacuum distillation to separate it from isomers and residual starting materials.[11]

Applications in Research and Development

This compound is a key building block for introducing a dichlorinated, trifluoromethylated phenyl moiety into a target molecule. This structural motif is prevalent in many active compounds.

-

Pharmaceutical Synthesis : The -CF3 group is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile. DCBTF serves as a precursor for compounds in various therapeutic areas, including antivirals, antifungals, and antiparasitics.[4][14]

-

Agrochemical Development : It is a crucial intermediate in the synthesis of herbicides and insecticides.[13] The high chemical stability of the benzotrifluoride core ensures persistence and efficacy in environmental applications.[4]

-

Solvent Applications : Due to its high boiling point, low volatility, and ability to dissolve a wide range of organic compounds, it can be used as a high-temperature solvent for specific reactions.[4]

-

Analytical Standard : It has been documented for use as an internal standard in quantitative analysis using Nuclear Magnetic Resonance (NMR) methods.[5]

Safety, Handling, and Experimental Protocols

As a corrosive and combustible liquid, proper handling of this compound is paramount.[5][7] All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

-

Eye/Face Protection : Chemical safety goggles or a full-face shield (EN 166 compliant).[7][12]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[7][12]

-

Respiratory Protection : If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors is required.[7][12]

Workflow: Safe Handling and Storage Protocol

Caption: Standard operating procedure for handling and storing 2,5-DCBTF.

Protocol 1: General Spill Response

-

Evacuate Area : Remove all non-essential personnel from the spill area.

-

Remove Ignition Sources : Extinguish all open flames and turn off any equipment that could create a spark.[7][12]

-

Ventilate : Ensure the area is well-ventilated.

-

Contain Spill : Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[7][12] Do not use combustible materials like sawdust.

-

Collect Waste : Carefully scoop the absorbed material into a suitable, labeled, and closed container for chemical waste disposal.[7]

-

Decontaminate : Clean the spill area thoroughly with soap and water.

-

Dispose : Dispose of the waste container according to local, regional, and national hazardous waste regulations.[7]

Protocol 2: Representative Nitration Reaction

The following is a representative protocol for an electrophilic aromatic substitution reaction based on procedures for similar deactivated benzotrifluorides.[15][16] Caution: This reaction should only be performed by trained chemists under strict safety protocols.

-

Apparatus Setup : Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber. Place the flask in an ice-water bath.

-

Acid Mixture Preparation : Slowly add this compound to a stirred mixture of fuming sulfuric acid (e.g., 20% SO₃) and fuming nitric acid (90%). Maintain the temperature below 10°C during the addition. The use of fuming acids is necessary to overcome the deactivation of the ring.[16]

-

Reaction Execution : After the addition is complete, slowly warm the mixture to the target reaction temperature (e.g., 60-80°C) and hold for several hours (monitoring by GC or TLC is essential).[16] It is critical to keep the temperature below 90°C to avoid decomposition of the trifluoromethyl group.[16]

-

Work-up : Cool the reaction mixture and carefully pour it over crushed ice. The solid product will precipitate.

-

Extraction : Extract the product into a suitable organic solvent (e.g., toluene or dichloromethane).[16]

-

Washing : Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[16]

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrated product.

-

Purification : Purify the product by recrystallization (e.g., from ethanol) or column chromatography.[16]

Spectroscopic Data

Characterization of this compound is typically confirmed using standard analytical techniques. The NIST Chemistry WebBook provides reference spectra for this compound.

-

Infrared (IR) Spectrum : The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring, C-C ring vibrations, and strong absorptions corresponding to C-Cl and C-F bonds.[1][2]

-

Mass Spectrometry (Electron Ionization) : The mass spectrum provides information about the molecular weight and fragmentation pattern, which is useful for structural confirmation.[3][17]

-

Gas Chromatography (GC) : GC is often used to assess the purity of the compound and to monitor reaction progress.[17]

Conclusion

This compound is more than a simple chlorinated aromatic; it is a highly functionalized building block whose value is derived from the precise interplay of its substituents. The stability imparted by the trifluoromethyl group, combined with the reactive handles provided by the chlorine atoms, makes it an indispensable tool for chemists in pharmaceutical and agrochemical R&D. A thorough understanding of its physicochemical properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in creating the next generation of advanced chemical entities.

References

-

This compound - NIST Chemistry WebBook. [Link]

-

This compound - NIST Chemistry WebBook (IR Spectrum). [Link]

-

This compound - NIST Chemistry WebBook (All data). [Link]

-

Chemical Properties of this compound (CAS 320-50-3) - Cheméo. [Link]

-

This compound - ChemBK. [Link]

-

This compound - Stenutz. [Link]

-

This compound - NIST Chemistry WebBook (GC data). [Link]

-

This compound (C7H3Cl2F3) - PubChemLite. [Link]

-

3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem. [Link]

- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

Material Safety Data Sheet - 3,4-Dichlorobenzotrifluoride, 97% - Cole-Parmer. [Link]

-

United States Patent Office - 2,4-dihalo-3,5-dinitrobenzotrifluorides. [Link]

- CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google P

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

- US4242286A - Process for preparing benzotrifluoride and its derivatives - Google P

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,5-二氯三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. This compound [stenutz.eu]

- 10. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. chemimpex.com [chemimpex.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. This compound [webbook.nist.gov]

Introduction: The Strategic Importance of 2,5-Dichlorobenzotrifluoride

An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorobenzotrifluoride

This compound (DCBTF) is a key fluorinated aromatic compound, serving as a critical building block in the synthesis of a wide array of high-value chemical products. Its structural features—a trifluoromethyl group and two chlorine atoms on a benzene ring—impart unique electronic properties, lipophilicity, and metabolic stability to derivative molecules. Consequently, DCBTF is a sought-after intermediate in the pharmaceutical, agrochemical, and specialty chemical industries. It is instrumental in the development of novel herbicides, insecticides, and active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. As a senior application scientist, my focus extends beyond mere procedural recitation to elucidate the underlying chemical principles, the rationale for methodological choices, and the practical considerations for safe and efficient synthesis in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is a prerequisite for its synthesis and handling. The following table summarizes key data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 320-50-3 | [1] |

| Molecular Formula | C₇H₃Cl₂F₃ | [1] |

| Molecular Weight | 215.00 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.483 g/mL at 25 °C | |

| Boiling Point | ~178 °C | [2] |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| Refractive Index | n20/D 1.483 | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3] |

| GHS Pictograms | GHS05 (Corrosion) |

Core Synthesis Pathways: A Strategic Analysis

The synthesis of this compound can be approached from several strategic starting points. The choice of pathway often depends on the availability and cost of precursors, scalability, and the desired purity profile. We will explore two of the most field-proven and logical routes.

-

Pathway A: Side-Chain Halogenation of 2,5-Dichlorotoluene. This is a robust, bottom-up approach ideal for large-scale industrial production, starting from a readily available commodity chemical.

-

Pathway B: Sandmeyer Reaction from an Aniline Precursor. This route offers regiochemical precision and is highly valuable when specific substitution patterns are required, leveraging the versatile chemistry of diazonium salts.

Below is a visualization of these primary synthetic routes.

Caption: Primary synthetic pathways to this compound.

Pathway A: Synthesis from 2,5-Dichlorotoluene

This pathway is a classic example of building complexity by modifying a simple starting material. It involves two main transformations: converting the methyl group into a trichloromethyl group, followed by a halogen exchange to yield the desired trifluoromethyl group.

Step 1: Free-Radical Photochlorination of 2,5-Dichlorotoluene

Causality and Expertise: The objective is to exclusively chlorinate the benzylic methyl group without affecting the aromatic ring. Electrophilic aromatic chlorination, which would add chlorine to the ring, requires a Lewis acid catalyst (e.g., FeCl₃). By contrast, free-radical halogenation is initiated by UV light and selectively targets the weaker C-H bonds of the alkyl side chain. The reaction proceeds until all three benzylic hydrogens are replaced by chlorine atoms.

Experimental Protocol: Synthesis of 2,5-Dichlorobenzotrichloride

-

Reactor Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a UV lamp (e.g., a mercury-vapor lamp) is charged with 2,5-dichlorotoluene. The reaction should be conducted in a well-ventilated fume hood.

-

Initiation: The mixture is heated to a temperature just above its boiling point to maintain reflux. The UV lamp is switched on to initiate the reaction.

-

Chlorination: Chlorine gas is bubbled through the heated liquid at a controlled rate. The reaction is exothermic and will generate significant amounts of HCl gas, which must be neutralized through a scrubber system (e.g., a sodium hydroxide solution).

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) or by measuring the density of the reaction mixture. The reaction is considered complete when the starting material is consumed and the desired 2,5-dichlorobenzotrichloride is the major product.

-

Work-up: Once complete, the chlorine gas flow is stopped, and the system is purged with an inert gas like nitrogen to remove residual chlorine and HCl. The crude 2,5-dichlorobenzotrichloride, a dense oil, is typically used directly in the next step without further purification.

Step 2: Halogen Exchange Fluorination (Swarts Reaction)

Causality and Expertise: This step converts the -CCl₃ group to the highly stable -CF₃ group. The classic method for this transformation is the Swarts reaction, which employs a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).[4][5] The reaction is driven by the formation of stronger C-F bonds and the volatility of the HCl byproduct. This reaction is often performed under pressure in specialized reactors due to the hazardous nature and low boiling point of HF.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: The reaction must be performed in a pressure reactor (autoclave) constructed from materials resistant to HF, such as Hastelloy or Monel. The reactor is charged with the crude 2,5-dichlorobenzotrichloride from the previous step.

-

Fluorination: The reactor is sealed, and anhydrous hydrogen fluoride (typically 3-4 molar equivalents) is carefully introduced.[6]

-

Reaction Conditions: The mixture is heated to a temperature between 100-150 °C, causing the pressure to rise.[6] The reaction is stirred vigorously for several hours until the conversion is complete, which can be monitored by taking samples and analyzing them by GC.

-

Work-up and Purification: After cooling, the reactor is carefully vented through a basic scrubber to neutralize excess HF and HCl. The crude product is washed with water, then with a dilute base (e.g., sodium carbonate solution) to remove residual acids, and finally with brine.

-

Final Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄). The final product, this compound, is purified by fractional vacuum distillation to achieve high purity (>98%).

Pathway B: Sandmeyer Reaction

This pathway provides a regiochemically precise method for introducing a chlorine atom onto a pre-existing benzotrifluoride ring by leveraging a strategically placed amino group.

Mechanistic Overview: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, converting an aryl amine into an aryl halide via a diazonium salt intermediate.[7] The process is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism.[8]

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol assumes the starting material is 2-Amino-5-chlorobenzotrifluoride.

-

Diazotization:

-

In a reaction vessel cooled to 0-5 °C in an ice-salt bath, dissolve 2-Amino-5-chlorobenzotrifluoride (1 eq.) in an aqueous solution of hydrochloric acid (approx. 3 eq.).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes after the addition is complete. The formation of the diazonium salt is confirmed when a drop of the solution gives a positive test with starch-iodide paper.

-

-

Sandmeyer Reaction (Chlorination):

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, ~1.2 eq.) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture. The product, being an organic liquid, will separate.

-

Extract the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts and wash successively with water, dilute sodium hydroxide solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Purification and Analytical Characterization

Regardless of the synthetic pathway, the final product requires purification and rigorous characterization to ensure it meets the standards for subsequent applications.

-

Purification: Fractional distillation under reduced pressure is the primary method for purifying the liquid this compound, effectively separating it from starting materials, byproducts, and residual solvents.

-

Characterization:

-

Gas Chromatography (GC): Used to determine the purity of the final product. A pure sample should show a single major peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation. The ¹⁹F NMR will show a characteristic singlet for the CF₃ group, while the ¹H NMR will display a specific splitting pattern for the three aromatic protons.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides a characteristic fragmentation pattern, including the isotopic signature for two chlorine atoms.

-

Safety, Handling, and Storage

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated chemical fume hood.[9]

-

Handling: this compound is corrosive and causes severe skin burns and eye damage.[3] Avoid inhalation of vapors and direct contact with skin and eyes. An eyewash station and safety shower must be readily accessible.[9] Reagents like anhydrous HF are extremely hazardous and require specialized training and equipment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

Conclusion

The synthesis of this compound is a well-established process that can be effectively accomplished through several strategic routes. The choice between a pathway starting from dichlorotoluene and one utilizing a Sandmeyer reaction depends on factors such as raw material cost, required scale, and available equipment. The side-chain halogenation route is often favored for its scalability, while the Sandmeyer reaction offers unparalleled precision for creating specific isomers. Both methods, when executed with a firm grasp of the underlying mechanisms and strict adherence to safety protocols, provide reliable access to this vital chemical intermediate, enabling further innovation in drug development and materials science.

References

- CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride.

- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481. PubChem. [Link]

- EP0150587B1 - Preparation of chlorobenzotrifluoride compounds.

- US4242286A - Process for preparing benzotrifluoride and its derivatives.

-

Sandmeyer reaction. Wikipedia. [Link]

- Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

-

Sandmeyer Reaction. J&K Scientific LLC. [Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. PubChem. [Link]

-

2-Chloro-3,5-Dinitrobenzotrifluoride. HANGZHOU HONGQIN PHARMTECH CO.,LTD. [Link]

Sources

- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 320-50-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 6. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectral Data of 2,5-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzotrifluoride is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃.[1] Its structural features, including a trifluoromethyl group and two chlorine atoms on the benzene ring, make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its unique spectral fingerprint.

Molecular Structure and Isomerism

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group at position 1, a chlorine atom at position 2, and another chlorine atom at position 5. This specific substitution pattern dictates the chemical environment of each atom and, consequently, its spectroscopic signature.

Caption: Predicted ¹H-¹H NMR coupling interactions in this compound.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound should display seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-1 | 130 - 135 | Quartet (q) |

| C-2 | 132 - 136 | Singlet (s) |

| C-3 | 128 - 132 | Singlet (s) |

| C-4 | 125 - 129 | Singlet (s) |

| C-5 | 134 - 138 | Singlet (s) |

| C-6 | 127 - 131 | Singlet (s) |

| -CF₃ | 120 - 125 | Quartet (q) |

Interpretation of the ¹³C NMR Spectrum:

-

The carbon atoms directly attached to the electron-withdrawing chlorine (C-2 and C-5) and trifluoromethyl (C-1) groups are expected to be significantly deshielded and appear at lower field.

-

The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbon atom C-1, directly attached to the trifluoromethyl group, will also exhibit a quartet splitting pattern due to C-F coupling.

-

The remaining aromatic carbons will appear as singlets in the proton-decoupled spectrum. Their precise chemical shifts are influenced by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR (Fourier-transform infrared) spectrometer is used to acquire the spectrum.

-

Data Collection: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is collected. The instrument software automatically subtracts the background to produce the final spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| ~1600 - 1450 | Medium to Strong | C=C stretching in the aromatic ring |

| ~1350 - 1100 | Strong | C-F stretching (from CF₃ group) |

| ~1100 - 1000 | Medium | Aromatic C-H in-plane bending |

| ~850 - 750 | Strong | C-Cl stretching |

| ~900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretching: The weak to medium bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of an aromatic ring. [2]* Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. [2]* C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to the C-F stretching vibrations.

-

C-Cl Stretching: The presence of chlorine atoms is indicated by strong absorptions in the fingerprint region, typically between 850 and 750 cm⁻¹.

-

C-H Out-of-Plane Bending: The strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The specific positions of these bands can sometimes be used to infer the substitution pattern on the benzene ring. [3]

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ion peaks.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 214, 216, 218 | High | [C₇H₃Cl₂F₃]⁺ (Molecular Ion) |

| 179, 181 | High | [C₇H₃ClF₃]⁺ |

| 145 | High | [C₇H₃Cl₂]⁺ |

| 110 | Medium | [C₆H₃Cl]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion (M⁺) peak will appear as a cluster at m/z 214, 216, and 218 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The expected intensity ratio for two chlorine atoms is approximately 9:6:1. [4]* Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (Cl•), leading to a fragment ion cluster at m/z 179 and 181 ([M-35]⁺ and [M-37]⁺). [5]* Loss of the Trifluoromethyl Radical: Cleavage of the C-CF₃ bond can result in the loss of a trifluoromethyl radical (•CF₃), giving a dichlorophenyl cation at m/z 145.

-

Further Fragmentation: The fragment ions can undergo further fragmentation, such as the loss of another chlorine atom or the loss of HCl, leading to smaller fragment ions observed in the spectrum.

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of the NMR, IR, and Mass Spectrometry data of this compound provides a robust framework for its unequivocal identification and characterization. The predicted and observed spectral features are in excellent agreement with the known principles of spectroscopy and the electronic effects of the chloro and trifluoromethyl substituents. This in-depth guide serves as a valuable resource for researchers and professionals working with this important chemical intermediate, enabling them to confidently interpret its spectral data in various scientific and industrial applications.

References

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 241-248. Retrieved from [Link]

-

INIS-IAEA. (2025, January 4). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

Chemistry Academy. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,5-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2,5-Dichlorobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding these properties is fundamental to its application in research and development, ensuring both safety and efficacy in experimental design and execution. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and the methodologies for their determination.

Molecular Identity and Core Characteristics

This compound, also known as 1,4-dichloro-2-(trifluoromethyl)benzene, is a halogenated aromatic compound.[1] Its molecular structure, featuring a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, dictates its unique physical and chemical behavior.

Table 1: Fundamental Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂F₃ | [2][3] |

| Molecular Weight | 215.00 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Density | 1.483 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.483 | [3] |

| Boiling Point | Approximately 172 - 174.82 °C | [4] |

| Flash Point | 76 °C (169 °F) - closed cup | [3] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the electron-withdrawing chlorine and trifluoromethyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to chlorine will also show characteristic shifts.

-

¹⁹F NMR Spectroscopy: Due to the trifluoromethyl group, a strong singlet is expected in the ¹⁹F NMR spectrum. The chemical shift of this singlet is a key identifier for trifluoromethyl-containing compounds and typically appears in a predictable region of the spectrum.[5][6][7] For trifluoromethyl groups on an aromatic ring, the chemical shift generally falls in the range of -55 to -90 ppm relative to a CFCl₃ standard.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C-H stretching vibrations for the aromatic ring, typically appearing above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic ring, usually found in the 1400-1600 cm⁻¹ region.

-

Strong C-F stretching vibrations from the trifluoromethyl group, expected in the 1100-1350 cm⁻¹ region.

-

C-Cl stretching vibrations , which typically appear in the fingerprint region below 800 cm⁻¹.

-

Out-of-plane C-H bending vibrations (wags) , which are particularly useful for determining the substitution pattern on the benzene ring.[8][9][10][11] For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 800-900 cm⁻¹ region.[9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 214, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak will be accompanied by isotopic peaks at M+2 (m/z 216) and M+4 (m/z 218) with a characteristic intensity ratio of approximately 9:6:1.[12][13]

-

Key Fragmentation Pathways: Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine atom (Cl•) or the trifluoromethyl group (•CF₃).[14][15][16][17] This would lead to fragment ions at m/z 179 (M-Cl) and m/z 145 (M-CF₃). Further fragmentation of these ions can also be expected.[14][15][18]

Thermal and Physical State Properties

The thermal properties of a compound are critical for its handling, storage, and application in chemical reactions.

Melting Point

Boiling Point

The boiling point of this compound is reported to be approximately 172-175 °C.[3][4] This relatively high boiling point is a consequence of its molecular weight and the intermolecular forces, including dipole-dipole interactions arising from the polar C-Cl and C-F bonds.

Solubility Profile

The solubility of this compound in various solvents is a key parameter for its use in synthesis and purification processes.

Based on the principle of "like dissolves like," this relatively nonpolar aromatic compound is expected to be miscible with common organic solvents such as toluene, hexane, and acetone.[20] It is expected to have low solubility in polar solvents like water. For a similar compound, 3,4-Dichlorobenzotrifluoride, it is reported to be soluble in petroleum ether and acetonitrile.[21]

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is predominantly nonpolar. |

| Ethanol | Soluble | Ethanol has both polar and nonpolar characteristics. |

| Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving many organic compounds. |

| Hexane | Soluble | Hexane is a nonpolar solvent, and "like dissolves like". |

| Toluene | Soluble | Toluene is a nonpolar aromatic solvent, similar in nature to the solute. |

Experimental Determination of Physical Properties: Methodologies

The following section outlines standard laboratory protocols for the determination of the key physical properties of liquid organic compounds like this compound.

Workflow for Physical Property Determination

Caption: Workflow for the comprehensive determination of physical properties.

Step-by-Step Protocols

A. Determination of Boiling Point (Capillary Method)

-

Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

Heating: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

B. Determination of Solubility

-

Sample Preparation: A small, measured volume (e.g., 0.1 mL) of this compound is added to a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of each test solvent (water, ethanol, acetone, hexane, toluene) is added to the respective test tubes.

-

Observation: The mixtures are agitated, and the miscibility is observed. The formation of a single, clear phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The physical properties of this compound are a direct consequence of its molecular structure. Its liquid state at room temperature, relatively high boiling point, and solubility in organic solvents make it a versatile intermediate in organic synthesis. The spectroscopic data provides a robust fingerprint for its identification and quality control. A thorough understanding of these properties, coupled with stringent safety protocols, is essential for its effective and safe utilization in the laboratory and in industrial applications.

References

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

-

Spectroscopy Online. (2016, May 1). Infrared (IR) Spectra of Mono- and Disubstituted Benzene Rings. Available at: [Link]

-

Stenutz. (n.d.). This compound. Available at: [Link]

-

Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

-

Spectroscopy Online. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 320-50-3). Available at: [Link]

-

ChemBK. (2024, April 10). This compound. Available at: [Link]

-

INIS-IAEA. (2025, January 4). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]

-

University of Missouri-St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Available at: [Link]

-

University of Lethbridge. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available at: [Link]

-

ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]

-

ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

-

ACS Publications. (1967). Fragmentation of trifluoromethylarsenic compounds in the mass spectrometer. Available at: [Link]

-

ACS Publications. (n.d.). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Available at: [Link]

-

Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

-

NIST. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. Available at: [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chembk.com [chembk.com]

- 4. proprep.com [proprep.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. colorado.edu [colorado.edu]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectra-analysis.com [spectra-analysis.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. whitman.edu [whitman.edu]

- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 14. benchchem.com [benchchem.com]

- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 19. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]

- 20. Tabla de miscibilidad de disolventes [sigmaaldrich.com]

- 21. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,5-Dichlorobenzotrifluoride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dichlorobenzotrifluoride in Organic Solvents

Executive Summary

This compound is an important fluorinated aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility characteristics in various organic solvents are critical for reaction kinetics, process design, purification, and formulation development. This guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility. While specific experimental solubility data is scarce in public literature, this document synthesizes theoretical principles to predict its solubility behavior in common organic solvents. Furthermore, it provides a detailed, field-proven experimental protocol for accurately determining its solubility, alongside a discussion of relevant analytical techniques and essential safety protocols. This guide is intended for researchers, scientists, and drug development professionals who handle this compound and require a robust framework for its application.

Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is fundamental to predicting its behavior in solution. This compound (CAS No. 320-50-3) is a substituted toluene molecule whose solubility is dictated by the interplay of its aromatic ring, chloro-substituents, and the highly electronegative trifluoromethyl group.

| Property | Value | Source(s) |

| CAS Number | 320-50-3 | [1][2] |

| Molecular Formula | C₇H₃Cl₂F₃ | [1][3] |

| Molecular Weight | 215.00 g/mol | [2][3] |

| Appearance | Light yellow or colorless liquid | [1][4] |

| Density | ~1.48 g/mL at 25 °C | [2][5] |

| Boiling Point | 172 °C | [5] |

| Flash Point | 76 °C / 168.8 °F | [1][2] |

| logP (Octanol/Water) | 4.012 (Calculated) | [6] |

The high calculated logP value indicates that this compound is significantly lipophilic (fat-loving) and hydrophobic (water-hating), predicting poor solubility in water but high solubility in nonpolar organic solvents.[6]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8] The forces at play for this compound are primarily London dispersion forces due to its large electron cloud and dipole-dipole interactions from the polar C-Cl and C-F bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact solely through weak London dispersion forces. The large, nonpolar surface area of the dichlorinated benzene ring allows for strong dispersion interactions, predicting high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF): These solvents possess dipole moments. They can engage in dipole-dipole interactions with the polar C-Cl and C-F bonds of the solute. Good solubility is expected, though perhaps slightly less than in purely nonpolar solvents that better match the overall lipophilicity. An isomer, 3,4-Dichlorobenzotrifluoride, is known to be soluble in acetonitrile.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen bonding. This compound cannot act as a hydrogen bond donor and is a very weak acceptor. The energy required to break the strong hydrogen bonds of the solvent is not sufficiently compensated by the formation of new solute-solvent interactions, leading to predicted low solubility. Its calculated water solubility is extremely low (log10WS = -3.95 mol/L).[6]

Caption: Intermolecular forces governing the solubility of this compound.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a predictive framework for the solubility of this compound. This information should be confirmed experimentally for any critical application.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | High | "Like dissolves like"; strong London dispersion force interactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Chloroform | High to Moderate | Dipole-dipole interactions are favorable. Isomers show solubility in ACN and chloroform.[9][10] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Energy cost of disrupting solvent hydrogen bonding is high. |

| Highly Polar Protic | Water | Very Low / Insoluble | Highly unfavorable interactions due to strong water hydrogen bonding and solute hydrophobicity.[6] |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.[7] It is designed to be a self-validating system by ensuring equilibrium is reached.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Chosen organic solvent(s) (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC, NMR)

Protocol Steps:

-

Preparation of Supersaturated Solution:

-

Causality: Starting with excess solid ensures that the final solution is truly saturated.

-

Add an excess amount of this compound to a vial. The exact amount is not critical, but enough should be added so that undissolved solute is clearly visible after equilibration. For a liquid solute, add approximately 0.5 mL to 5 mL of solvent.

-

Record the exact volume of solvent added.

-

-

Equilibration:

-

Causality: Solubility is a thermodynamic equilibrium. Sufficient time and agitation are required to ensure the dissolution process has reached its endpoint. Temperature is held constant as solubility is temperature-dependent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

-

Allow the mixture to equilibrate for at least 24 to 48 hours. A preliminary time-course experiment can be run to determine the minimum time to reach equilibrium (i.e., the point where solubility no longer increases with time).

-

-

Phase Separation:

-

Causality: It is critical to analyze only the dissolved solute. Undissolved material must be completely removed without altering the temperature or concentration of the saturated solution.

-

Stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solute to settle.

-

Carefully draw an aliquot of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any microscopic undissolved particles. Discard the first few drops of filtrate to saturate the filter material.

-

-

Quantification:

-

Causality: The concentration of the saturated filtrate must be determined accurately.

-

Prepare a precise dilution of the filtrate with fresh solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or quantitative NMR). This compound has been successfully used as an internal standard for NMR, indicating its suitability for this technique.[2]

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

-

Caption: Experimental workflow for determining solubility via the shake-flask method.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical requiring careful handling.

-

Primary Hazards: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[1][2] It is also a combustible liquid.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the material.[2] Work should be conducted in a well-ventilated fume hood.[1]

-

Handling: Keep away from open flames, hot surfaces, and sources of ignition.[1][4] It is incompatible with strong oxidizing agents and strong bases.[1]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. For skin contact, wash off immediately with soap and plenty of water.[1]

References

- Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Sigma-Aldrich. (n.d.). This compound 98%.

- ResearchGate. (2025). Spectroscopic measurements of halocarbons and hydrohalocarbons by satellite-borne remote sensors.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 320-50-3).

- National Institutes of Health. (n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- RAL Space. (n.d.). Halocarbon reference spectroscopy.

- University Course Material. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University Course Material. (n.d.).

- Stenutz. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 98% 320-50-3.

- National Institute of Standards and Technology. (n.d.). This compound.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific. (2023). SAFETY DATA SHEET: 2,4-Dichlorobenzotrifluoride.

- PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride.

- Chem-Impex. (n.d.). 2,4-Dichlorobenzotrifluoride.

- ChemicalBook. (n.d.). 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2,5-ジクロロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound [stenutz.eu]

- 6. This compound (CAS 320-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of 2,5-Dichlorobenzotrifluoride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract